
2,2'-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol): is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s unique structure, featuring a cyclohexylmethylene bridge and tert-butyl groups, contributes to its effectiveness in preventing oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) typically involves the condensation of 6-tert-butyl-4-propylphenol with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups, altering the compound’s properties.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an antioxidant in the stabilization of polymers and plastics, preventing oxidative degradation and extending the lifespan of these materials.
Biology: In biological research, it is studied for its potential protective effects against oxidative stress in cells and tissues.
Medicine: The antioxidant properties of the compound make it a candidate for research into treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Apart from its use in polymer stabilization, the compound is also employed in the production of lubricants, adhesives, and coatings, where its antioxidant properties enhance product performance and durability.
Wirkmechanismus
The antioxidant activity of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The cyclohexylmethylene bridge and tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Comparison: While all these compounds share a common phenolic structure and antioxidant properties, 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) is unique due to its cyclohexylmethylene bridge, which provides additional steric protection and enhances its stability. This makes it particularly effective in applications requiring long-term oxidative stability, such as in high-performance polymers and industrial lubricants.
Eigenschaften
CAS-Nummer |
821808-28-0 |
|---|---|
Molekularformel |
C33H50O2 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propylphenyl)-cyclohexylmethyl]-4-propylphenol |
InChI |
InChI=1S/C33H50O2/c1-9-14-22-18-25(30(34)27(20-22)32(3,4)5)29(24-16-12-11-13-17-24)26-19-23(15-10-2)21-28(31(26)35)33(6,7)8/h18-21,24,29,34-35H,9-17H2,1-8H3 |
InChI-Schlüssel |
WJGZIEIXOJXJRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2CCCCC2)C3=C(C(=CC(=C3)CCC)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


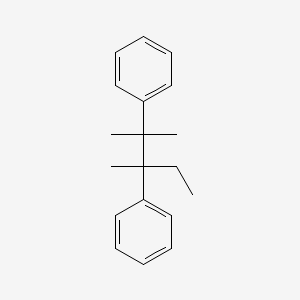
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
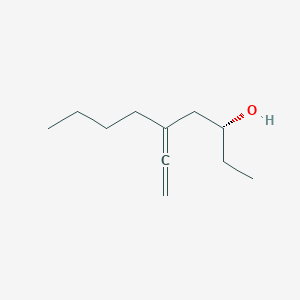
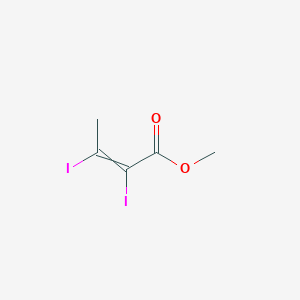
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
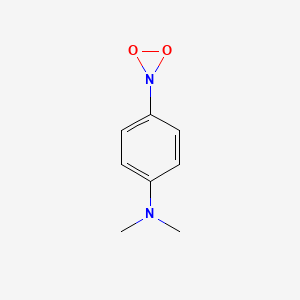

![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)
![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
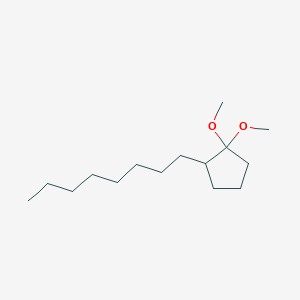
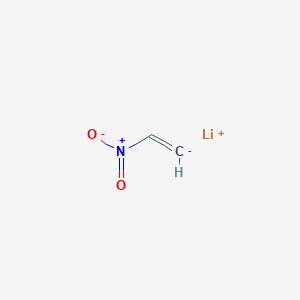
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
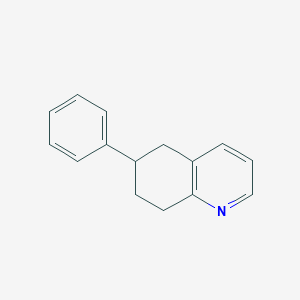
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
